molecular formula C16H21N3O3S B2790111 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034542-32-8

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2790111
CAS No.: 2034542-32-8
M. Wt: 335.42
InChI Key: UTULZTIKFQOPHQ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a multifunctional structure that incorporates a furan ring, a thiomorpholine group, and a 3,5-dimethylisoxazole-4-carboxamide moiety. The furan heterocycle is a privileged scaffold in pharmaceutical development, known to contribute to the bioactivity of compounds in various therapeutic areas . The inclusion of the thiomorpholine ring, a sulfur-containing analog of morpholine, is a key structural feature that can influence the compound's physicochemical properties, pharmacokinetics, and potential interaction with biological targets. The 3,5-dimethylisoxazole carboxamide component is another common pharmacophore that often serves as a key linker or functional group in the design of bioactive molecules. While the specific biological profile of this compound requires further investigation by researchers, its complex structure makes it a valuable chemical tool for probing biological systems. It is supplied as a high-purity material intended for research purposes only, strictly within laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-15(12(2)22-18-11)16(20)17-9-14(13-3-6-21-10-13)19-4-7-23-8-5-19/h3,6,10,14H,4-5,7-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULZTIKFQOPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a furan moiety, a thiomorpholine group, and an isoxazole ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing furan and isoxazole rings often exhibit significant interactions with DNA and proteins involved in cell signaling pathways.

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the isoxazole ring enhances its ability to interact with DNA, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The thiomorpholine component may contribute to antimicrobial effects by disrupting bacterial cell membranes or interfering with metabolic pathways.

Efficacy in Cell Lines

Recent studies have evaluated the compound's efficacy against various cancer cell lines using both 2D and 3D culture systems. The following table summarizes the reported IC50 values for selected cancer cell lines:

Cell LineIC50 (μM)Assay Type
A5496.262D
HCC8276.482D
NCI-H35820.463D
MRC-5 (Fibroblast)>502D

These results indicate that while the compound shows potent antitumor activity in vitro, it also exhibits cytotoxic effects on normal cells, necessitating further optimization for selective targeting.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study published in Cancer Chemotherapy and Pharmacology explored the effects of various furan derivatives on lung cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis through DNA intercalation mechanisms .
  • Antimicrobial Evaluation :
    Another study focused on evaluating the antimicrobial properties of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures displayed varying degrees of antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide Isoxazole carboxamide Furan-3-yl, thiomorpholinoethyl Hypothesized GPCR modulation
3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide Isoxazole carboxamide Chlorophenyl groups TGR5 agonism, biased signaling
N-[2-(Thiophen-3-yl)ethyl]piperazinyl quinolones Quinolone Thiophen-3-yl ethyl, piperazine Antibacterial (Gram-positive)
7-Piperazinyl quinolones with 2-(furan-3-yl) ethyl Quinolone Furan-3-yl ethyl, piperazine Moderate antibacterial activity

Research Findings and Implications

  • Antibacterial Potential: The furan-3-yl ethyl group, as seen in quinolones, suggests possible activity against bacterial targets, though the isoxazole core may redirect this toward eukaryotic receptors .
  • Structural Optimization : Hybridizing isoxazole carboxamide with sulfur-containing and heteroaromatic groups could balance metabolic stability and target engagement.

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYieldCharacterization
1EDC, DMF, 0°C → RT65%NMR (δ 7.2–6.8 ppm, furan protons)
2Thiomorpholine, THF, reflux78%MS (m/z 432 [M+H⁺])

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and furan rings (e.g., δ 6.5–6.8 ppm for furan protons, δ 2.3 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 431.1523 [M+H⁺], Δ < 2 ppm) .
  • HPLC : Purity assessment using C18 columns (MeCN/H₂O gradients) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation : Systematically modify the furan (e.g., 3-yl vs. 2-yl), thiomorpholine (e.g., S-oxidation), or isoxazole methyl groups. Compare IC₅₀ values in target assays .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding to targets like TGR5 or proteasomes .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions .

Q. Example SAR Table :

DerivativeFuran PositionThiomorpholine ModificationIC₅₀ (μM)
Parent3-ylNone12.3
Derivative A2-ylS-Oxidation8.7

Advanced: How to resolve contradictions in biological data (e.g., agonist vs. antagonist activity)?

Methodological Answer:

  • Assay Optimization : Test under varying conditions (e.g., cAMP vs. calcium flux assays for TGR5). Inconsistent agonist activity in TGR5 pathways may arise from differential α-arrestin recruitment .
  • Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific effects.
  • Structural Validation : Confirm compound stability (e.g., LC-MS post-assay) to exclude degradation artifacts .

Case Study :
In TGR5 studies, 3,5-dimethylisoxazole derivatives showed cAMP activation but no α-arrestin recruitment, suggesting biased signaling .

Advanced: What computational strategies predict biological targets for this compound?

Methodological Answer:

  • Virtual Screening : Use SwissTargetPrediction or SEA to identify potential targets (e.g., proteasomes, GPCRs) .
  • Molecular Dynamics (MD) : Simulate binding to immunoproteasome subunits (e.g., β5i) to guide inhibitor design .
  • QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data .

Q. Example Computational Data :

Target PredictedDocking Score (kcal/mol)Experimental Validation
Immunoproteasome β5i-9.224% inhibition at 10 μM

Advanced: How to address low synthetic yields in scale-up efforts?

Methodological Answer:

  • Solvent Optimization : Replace DMF with MeCN or THF to improve solubility .
  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps .
  • Process Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediates in real-time .

Q. Yield Improvement Table :

Condition ChangePrevious YieldOptimized Yield
DMF → MeCN23%45%

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